

Technical Guide: Propynoyl Chloride Stability & Storage

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Compound of Interest

Compound Name: Propynoyl chloride

CAS No.: 50277-65-1

Cat. No.: B8672361

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Critical Handling Protocols for High-Energy Alkynyl Acid Chlorides

Executive Safety Directive

WARNING: PYROPHORIC POTENTIAL Propynoyl chloride (CAS: 50277-65-1) is not merely a corrosive acid chloride; it is a high-energy functional group equivalent to a "loaded spring." Unlike its saturated analog (propionyl chloride), **propynoyl chloride** possesses a latent instability that can lead to spontaneous ignition in air.

This instability is frequently driven by a specific impurity—chloroacetylene—formed via thermal decarbonylation during improper distillation or storage. Consequently, the safest protocol for **propynoyl chloride** is in situ generation and immediate consumption, avoiding long-term storage entirely whenever possible.

Physicochemical Stability Profile

To handle this reagent safely, one must understand the three primary vectors of decomposition.

The Decarbonylation Trap (Explosion Vector)

The most critical instability arises from the loss of carbon monoxide (CO). If **propynoyl chloride** is heated (even during distillation at ambient pressure), it decarbonylates to form

chloroacetylene (

-).
- Mechanism:
 - Hazard: Chloroacetylene is a pyrophoric gas that ignites spontaneously upon contact with air. This is the primary cause of "unexplained" fires when distilling this compound.

Hydrolytic Volatility (Corrosion Vector)

Like all acid chlorides, it reacts violently with water. However, the low molecular weight of the parent acid (propionic acid) and the byproduct (HCl) creates an immediate, expanding vapor cloud that is severely lachrymatory.

- Reaction:

Conjugated Polymerization (Thermal Vector)

The conjugated alkyne-carbonyl system is a potent Michael acceptor. In the presence of trace bases or radical initiators (peroxides formed upon air exposure), it undergoes rapid, exothermic polymerization to form a black, intractable tar, potentially rupturing sealed containers.

Quantitative Data Summary

Parameter	Value / Condition	Critical Note
CAS Number	50277-65-1	Distinct from Propionyl Chloride (79-03-8)
Boiling Point	~74°C (at 760 mmHg)	DO NOT distill at atm.[1][2] pressure. Decarbonylation risk.
Optimal Storage	-20°C to -30°C	Must be kept below freezing.
Flash Point	< 25°C (Est.)	Treat as Highly Flammable / Pyrophoric if impure.
Density	~1.07 g/mL	Denser than water; sinks and reacts.
Incompatibility	Water, Alcohols, Bases, Oxidizers	Reacts explosively with DMSO (Swern-like conditions).

Storage & Handling Protocols

If in situ generation is impossible and storage is mandatory, the following "Deep Cold" protocol must be enforced.

The "Deep Cold" Storage Standard

- Temperature: Store strictly at -20°C or lower.
- Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to higher density, providing a better blanket).
- Container:
 - Primary: Schlenk flask or heavy-wall borosilicate glass with a Teflon (PTFE) screw cap. Avoid ground glass stoppers which can seize due to polymer formation.
 - Secondary: Sealed polyethylene bag containing activated desiccant (e.g., Drierite) and an oxygen scavenger.
 - Tertiary: Metal explosion-proof can if stored in a shared freezer.

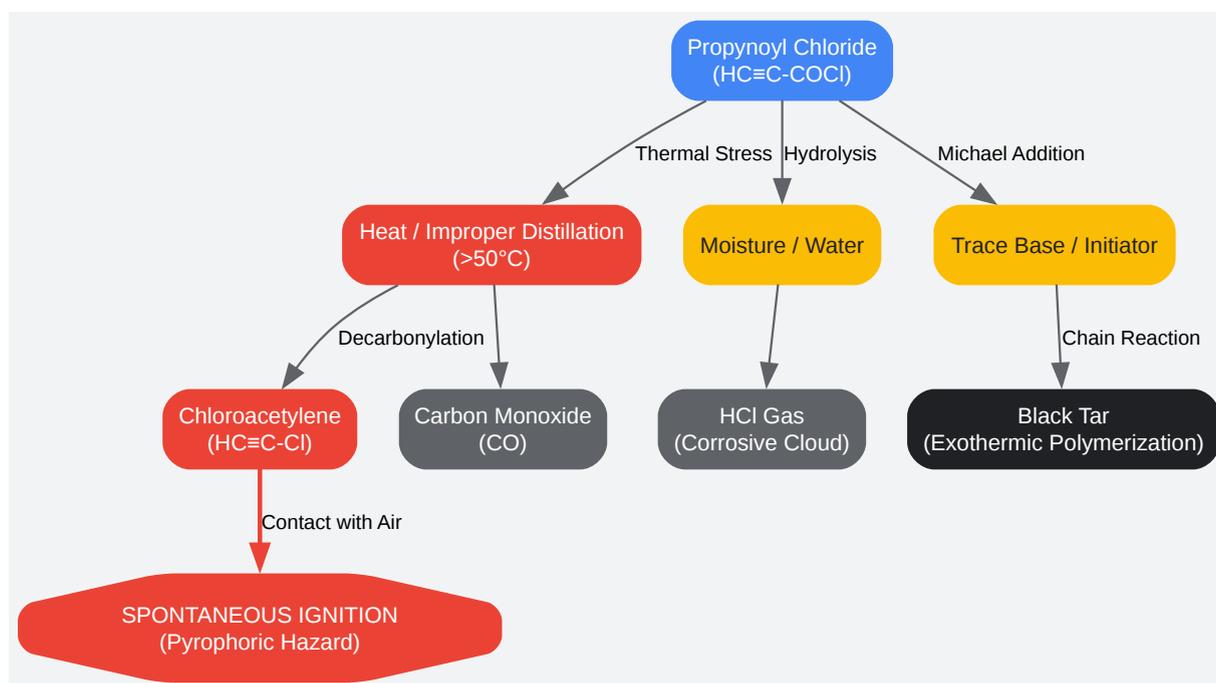
Re-Purification Before Use

Never assume stored **propynoyl chloride** is pure. Before use in sensitive coupling reactions:

- Visually inspect for black particulates (polymerization).
- If yellow/brown, perform a bulb-to-bulb vacuum transfer at low temperature (0°C bath to -78°C receiver). Do not heat above 30°C.

Visualizing the Hazard Logic

The following diagram illustrates the decomposition cascade that leads to safety failures.



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Figure 1: Decomposition pathways of **Propynoyl Chloride**. The red path indicates the critical pyrophoric risk driven by chloroacetylene formation.

Recommended Experimental Workflow

To maximize safety and yield, avoid isolation. Use this In Situ Generation Loop.

Step 1: Precursor Selection

Start with Propiolic Acid (CAS 471-25-0). Ensure it is anhydrous.

Step 2: Chlorination (The "Soft" Approach)

Avoid Thionyl Chloride (

) if possible, as the heat required to remove excess

can trigger decomposition.

- Preferred Reagent: Oxalyl Chloride ((
) with catalytic DMF in DCM at 0°C.
- Why: Oxalyl chloride reacts at lower temperatures and produces volatile byproducts (CO, CO₂) that are easily removed without heating.

Step 3: Direct Telescoping

Do not strip the solvent to dryness.

- Remove excess Oxalyl Chloride under mild vacuum at 0°C.
- Add the nucleophile (amine/alcohol) directly to the crude acid chloride solution at 0°C.
- This bypasses the isolation of the unstable neat chloride.



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Figure 2: The "Telescoping" strategy to avoid isolating the unstable neat reagent.

Emergency Response (HSE)

- Fire: DO NOT USE WATER. Reaction with water produces HCl and heat, accelerating polymerization/explosion. Use Dry Chemical (ABC) or CO₂.
- Skin Contact: Immediate flush with Polyglycol (PEG-400) if available, followed by water. The lipophilic nature of the alkyne allows rapid dermal penetration.
- Spill: Evacuate. Do not absorb with paper (fire risk). Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) slowly to manage gas evolution.

References

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